molecular formula C5H3BrFN B038431 3-Bromo-4-fluoropyridine CAS No. 116922-60-2

3-Bromo-4-fluoropyridine

Cat. No. B038431
CAS RN: 116922-60-2
M. Wt: 175.99 g/mol
InChI Key: PKYADCLPLQPPKK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogen-rich pyridines, including derivatives similar to 3-bromo-4-fluoropyridine, often involves halogen dance reactions. These methodologies allow for the introduction of various halogens into the pyridine ring, enabling the creation of highly functionalized compounds suitable for further chemical manipulations (Wu et al., 2022). Additionally, the radiosynthesis of 2-amino-5-[18F]fluoropyridines demonstrates the utility of this compound derivatives in palladium-catalyzed reactions, showcasing their versatility in synthesizing fluorinated pharmaceutical compounds (Pauton et al., 2019).

Molecular Structure Analysis

The molecular structure of pyridine derivatives, including this compound, can be elucidated through density functional methods. These studies reveal the vibrational spectra and molecular geometry, contributing to a better understanding of their chemical reactivity and potential interactions in complex systems (Kandasamy & Velraj, 2012).

Chemical Reactions and Properties

This compound serves as a key intermediate in various chemical reactions. Its functional groups allow for selective transformations, such as nucleophilic substitution and cross-coupling reactions, enabling the synthesis of structurally diverse compounds. For instance, the chemoselective amination of halogenated pyridines demonstrates how the presence of bromo and fluoro groups influences reactivity, offering pathways to selectively modify the pyridine core (Stroup et al., 2007).

Scientific Research Applications

  • Selective Functionalization : A study by Stroup et al. (2007) highlights the chemoselective functionalization of related compounds, like 5-bromo-2-chloro-3-fluoropyridine, which can undergo selective bromide substitution and form dihalo adducts under different conditions, illustrating its utility in organic synthesis (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

  • Building Blocks for Medicinal Chemistry : Wu et al. (2022) successfully synthesized derivatives like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, which are valuable for medicinal chemistry research due to their potential as building blocks in drug development (Wu, Porter, Frennesson, & Saulnier, 2022).

  • Synthesis of Fluoropyridines : Sutherland and Gallagher (2003) demonstrated a versatile method for synthesizing 3,5-disubstituted 2-fluoropyridines and 2-pyridones, which have potential applications in organic synthesis and drug discovery (Sutherland & Gallagher, 2003).

  • Radiofluorination for Pharmaceuticals : Brugarolas et al. (2016) explored the synthesis of meta-substituted fluoropyridines via direct radiofluorination, which could benefit pharmaceuticals and radiopharmaceuticals (Brugarolas, Freifelder, Cheng, & DeJesus, 2016).

  • Catalysis and Organic Synthesis : Hand and Baker (1989) investigated compounds like 2-chloro-5-fluoropyridine, noting its potential in organic synthesis and catalysis due to its high volatility and weak basic nature (Hand & Baker, 1989).

  • Magnetic Properties and Catalysis : Krasinski et al. (2017) studied copper(II) halide salts and complexes of 4-amino-2-fluoropyridine, observing weak ferromagnetic interactions and potential use as catalysts in the synthesis of new compounds (Krasinski, Solomon, Awwadi, Landee, Turnbull, & Wikaira, 2017).

  • Radiosynthesis for PET Tracers : Carroll, Nairne, and Woodcraft (2007) developed methods using diaryliodonium salts for introducing fluorine-18 into positions in fluoropyridines, enhancing stability and applicability in Positron Emission Tomography (PET) (Carroll, Nairne, & Woodcraft, 2007).

properties

IUPAC Name

3-bromo-4-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrFN/c6-4-3-8-2-1-5(4)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYADCLPLQPPKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376443
Record name 3-bromo-4-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

116922-60-2
Record name 3-bromo-4-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4-fluoropyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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